molecular formula C13H18ClNO4S B497530 5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide CAS No. 713505-17-0

5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No.: B497530
CAS No.: 713505-17-0
M. Wt: 319.8g/mol
InChI Key: MPBNGMUVGDRNNW-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H18ClNO4S and its molecular weight is 319.8g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play a crucial role in various biological processes, including respiration and the transport of carbon dioxide/bicarbonate.

Mode of Action

The compound acts as an inhibitor of human carbonic anhydrase B . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its reaction, thereby disrupting the balance of carbon dioxide and bicarbonate in the body. This can have significant effects on various physiological processes.

Result of Action

The inhibition of carbonic anhydrase B by this compound can lead to a variety of effects at the molecular and cellular level. These can include changes in pH and fluid balance, disruption of carbon dioxide transport, and potential effects on cell growth and proliferation. Benzenesulfonamide derivatives are known to be effective in the treatment of proliferative diseases such as cancer .

Properties

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-9-6-12(18-2)13(7-11(9)14)20(16,17)15-8-10-4-3-5-19-10/h6-7,10,15H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBNGMUVGDRNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2CCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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